molecular formula C17H22N2O B11091619 (4-Hex-2-ynylpiperazin-1-yl)(phenyl)methanone

(4-Hex-2-ynylpiperazin-1-yl)(phenyl)methanone

Cat. No.: B11091619
M. Wt: 270.37 g/mol
InChI Key: LZBRYHIRCUWFOT-UHFFFAOYSA-N
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Description

1-BENZOYL-4-(HEX-2-YN-1-YL)PIPERAZINE is a synthetic organic compound belonging to the piperazine family Piperazines are known for their diverse pharmacological properties and are often used as building blocks in medicinal chemistry

Preparation Methods

The synthesis of 1-BENZOYL-4-(HEX-2-YN-1-YL)PIPERAZINE typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-BENZOYL-4-(HEX-2-YN-1-YL)PIPERAZINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-BENZOYL-4-(HEX-2-YN-1-YL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZOYL-4-(HEX-2-YN-1-YL)PIPERAZINE involves its interaction with specific molecular targets. For instance, in cancer cells, it may induce apoptosis by activating the intrinsic mitochondrial pathway. This involves the upregulation of apoptotic proteins such as cleaved caspase-3 and cytochrome c, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-BENZOYL-4-(HEX-2-YN-1-YL)PIPERAZINE can be compared with other piperazine derivatives such as:

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

(4-hex-2-ynylpiperazin-1-yl)-phenylmethanone

InChI

InChI=1S/C17H22N2O/c1-2-3-4-8-11-18-12-14-19(15-13-18)17(20)16-9-6-5-7-10-16/h5-7,9-10H,2-3,11-15H2,1H3

InChI Key

LZBRYHIRCUWFOT-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCN1CCN(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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